REACTION_CXSMILES
|
[Br-].O=[C:3]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:4][CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[N+](C)C.Br.C(C1C2C(=CC=CC=2)CCC=1N(C)C)C(C1C=CC=CC=1)=O.[NH2:47][C:48]1[CH:56]=[C:52]([C:53]([OH:55])=[O:54])[C:51]([OH:57])=[CH:50][CH:49]=1>C(O)(=O)C>[C:53]([C:52]1[CH:56]=[C:48]([N:47]2[C:6]3[CH2:7][CH2:8][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:5]=3[CH:4]=[C:3]2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:49]=[CH:50][C:51]=1[OH:57])([OH:55])=[O:54] |f:0.1,2.3|
|
Name
|
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Br-].O=C(CC1C(CCC2=CC=CC=C12)=[N+](C)C)C1=CC=CC=C1
|
Name
|
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C(=O)C1=CC=CC=C1)C1=C(CCC2=CC=CC=C12)N(C)C
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
is vigorously stirred at 75° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane
|
Type
|
CUSTOM
|
Details
|
dried for 20 hours under vacuum
|
Duration
|
20 h
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1O)N1C(=CC=2C3=C(CCC12)C=CC=C3)C3=CC=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |